but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene
Description
The compound "but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene" (hereafter referred to by its core structure: 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene) is a nicotinic acetylcholine receptor (nAChR) ligand. Its structure combines a 9-azabicyclo[4.2.1]nonene framework with a 6-chloropyridinyl substituent. This bicyclic scaffold is critical for its bioactivity, as modifications to the azabicyclic ring or substituents significantly alter receptor binding and functional outcomes .
Properties
IUPAC Name |
but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRKSLRKAKJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cobalt-Catalyzed [6π + 2π] Cycloaddition
The bicyclo[4.2.1]nonene scaffold is synthesized via cobalt-mediated [6π + 2π] cycloaddition between terminal alkynes and cycloheptatriene derivatives. A three-component catalytic system—Co(acac)₂(dppe), Zn, and ZnI₂—enables regioselective formation of bicyclo[4.2.1]nona-2,4,7-trienes at 60°C in 1,2-dichloroethane. For example, reaction of 1-benzoylcycloheptatriene with hexyne-1 or 4-pentynenitrile yields regioisomeric bicyclic products in 80–84% yields (1:1 ratio).
Key Parameters
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Catalyst loading: 10 mol% Co(acac)₂(dppe), 30 mol% Zn, 20 mol% ZnI₂
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Solvent: 1,2-dichloroethane
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Temperature: 60°C
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Reaction time: 20 hours
Palladium-Catalyzed Coupling for Functionalization
Palladium-mediated cross-couplings introduce substituents to the bicyclic core. A Buchwald-Hartwig amination protocol using Pd(OAc)₂ and RuPhos in tert-amyl alcohol at 95°C achieves C–N bond formation with potassium phosphate as a weak base, yielding 73% product. This method avoids strong bases like sodium tert-butoxide, enhancing functional group compatibility.
6-Chloropyridin-3-yl Group Installation
Nucleophilic Aromatic Substitution
2-Amino-6-chloropyridine, a precursor for further functionalization, is synthesized via reduction of 2-hydrazino-6-chloropyridine. Optimal conditions use hydrazine and Ra/Ni catalysis to minimize dehalogenation byproducts. Hydrogenation methods are less favored due to competing hydrodechlorination.
Suzuki-Miyaura Coupling
The chloropyridinyl group is introduced via palladium-catalyzed coupling. A mix of Pd(OAc)₂, tri-tert-butylphosphonium tetrafluoroborate, and sodium tert-butoxide in toluene at 95°C facilitates aryl-aryl bond formation. For example, coupling 1-bromo-2,3-difluorobenzene with a bicyclic amine precursor achieves 63% yield with a 12:1 diastereomeric ratio.
Comparative Table: Coupling Methods
| Method | Catalyst System | Base | Solvent | Yield | dr |
|---|---|---|---|---|---|
| Strong Base | Pd(OAc)₂, RuPhos | NaOtBu | Toluene | 63% | 12:1 |
| Weak Base | Pd(OAc)₂, RuPhos | K₃PO₄ | t-AmylOH | 73% | N/A |
Salt Formation with But-2-enedioic Acid
Acid-Base Neutralization
The bicyclic amine is treated with fumaric acid in polar aprotic solvents (e.g., ethanol or IPA) at 40–50°C. Stoichiometric control (1:1 molar ratio) ensures complete proton transfer. Crystallization is induced by anti-solvent addition (water or hexane), yielding the salt as a white solid.
Purification and Characterization
Crude products are purified via silica gel chromatography (EtOAc/hexane gradients) or recrystallization. Analytical HPLC-MS confirms purity (>95%), while ¹H NMR verifies regioisomeric ratios and salt stoichiometry.
Challenges and Optimization
Chemical Reactions Analysis
Receptor Binding and Pharmacological Interactions
UB-165 fumarate functions as a nicotinic acetylcholine receptor (nAChR) agonist , demonstrating subtype-specific activity:
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Full agonism at α3β2 nAChRs : This interaction triggers ion channel opening, leading to neurotransmitter release (e.g., dopamine and acetylcholine) and downstream signaling cascades12.
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Partial agonism at α4β2 nAChRs : Reduced efficacy compared to α3β2, suggesting selective modulation of synaptic plasticity1.
Mechanism of Action :
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Ligand-receptor binding : The chloropyridinyl group facilitates hydrogen bonding and π-π stacking with receptor residues1.
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Conformational changes : Bicyclic structure stabilizes the receptor’s open state, enhancing ion flux2.
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Downstream effects : Prolonged receptor activation influences cognitive pathways, with potential applications in neurodegenerative disease research1.
Synthetic Reactions
UB-165 fumarate is synthesized via multi-step organic reactions:
| Step | Reaction Type | Key Reagents/Processes | Outcome |
|---|---|---|---|
| 1 | Cyclization | Intramolecular Heck coupling | Forms the azabicyclo[4.2.1] core |
| 2 | Chloropyridinyl functionalization | Suzuki-Miyaura cross-coupling | Introduces 6-chloropyridinyl group |
| 3 | Salt formation | Reaction with fumaric acid in polar solvents | Yields fumarate salt for stability |
Key Challenges :
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Steric hindrance during cyclization requires optimized catalysts (e.g., Pd(PPh₃)₄)2.
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Regioselectivity in cross-coupling steps necessitates precise temperature control1.
Stability and Degradation Pathways
UB-165 fumarate undergoes degradation under specific conditions:
| Condition | Reaction Type | Products |
|---|---|---|
| Acidic pH | Hydrolysis | Free base + fumaric acid |
| UV light | Photodegradation | Chloropyridinyl ring oxidation |
| High temperature | Dehydration | Bicyclic ring contraction byproducts |
Stabilization Strategies :
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Storage at 2–8°C under inert atmosphere3.
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Use of antioxidants (e.g., ascorbic acid) to mitigate oxidation1.
Comparative Reactivity with Analogues
UB-165’s selectivity is contrasted with structurally related compounds:
| Compound | Receptor Selectivity | Key Reactivity Differences |
|---|---|---|
| UB-165 fumarate | α3β2 > α4β2 | Enhanced solubility due to fumarate salt |
| Epibatidine | Non-selective nAChR agonist | Lacks bicyclic stability; higher toxicity |
| Nicotine | Pan-nAChR activation | Rapid metabolism via cytochrome P450 |
Future Research Directions
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Metabolic profiling : Identification of cytochrome P450-mediated oxidation sites1.
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Prodrug development : Ester derivatives for improved blood-brain barrier penetration2.
Footnotes
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of but-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene is C17H19ClN2O, and it has a molecular weight of approximately 350.8 g/mol. The compound features a bicyclic structure that includes a pyridine ring and exhibits unique steric and electronic properties due to its azabicyclo framework.
The synthesis of this compound generally involves multi-step organic reactions, including cyclization and functionalization processes. Specific synthetic pathways may vary, but common approaches include:
- Formation of the Bicyclic Structure : Initial reactions to create the bicyclic framework.
- Functionalization : Introduction of the chloropyridine moiety.
- Purification : Techniques such as recrystallization or chromatography to obtain the final product with high purity.
Therapeutic Applications
The primary applications of this compound are in pharmacology, particularly in developing treatments for cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. Its selective action on specific nAChR subtypes suggests potential therapeutic benefits with reduced side effects compared to non-selective agonists like nicotine .
Key Therapeutic Areas:
- Cognitive Enhancement : Studies indicate that this compound could improve memory and cognitive function by enhancing cholinergic signaling.
- Neurodegenerative Disorders : Its selective action makes it a candidate for research into novel therapeutic agents aimed at treating conditions like Alzheimer's disease .
Research Findings
Several studies have explored the binding affinity and efficacy of but-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-e at nAChRs:
| Study Focus | Methodology | Findings |
|---|---|---|
| Binding Affinity | Radiolabeled ligand binding assays | Significant binding affinity for α3β2 nAChR |
| In Vivo Behavioral Studies | Animal models for cognitive assessment | Improved cognitive performance observed |
| Interaction Studies | Assessment of receptor interactions | Selective activation leading to enhanced signaling |
Mechanism of Action
The mechanism of action of but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues of 9-Azabicyclo[4.2.1]nonene Derivatives
Table 1: Key Structural Features of Analogues
| Compound Name | Core Structure | Substituent(s) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 9-azabicyclo[4.2.1]non-2-ene | 6-chloropyridin-3-yl | Pyridine, bicyclic amine |
| UB-165 | 9-azabicyclo[4.2.1]non-4-ene | 6-chloropyridin-3-yl | Pyridine, bicyclic amine |
| Anatoxin-a | 9-azabicyclo[4.2.1]non-2-ene | Acetyl group at C2 | Ketone, bicyclic amine |
| Homoanatoxin-a | 9-azabicyclo[4.2.1]non-2-ene | Propanoyl group at C2 | Ketone, bicyclic amine |
| (-)-Ferruginine (4) | 8-azabicyclo[3.2.1]octane | Methyl group at C3 | Bicyclic amine |
| Diazine Analogues (6a, 6c) | 8-azabicyclo[3.2.1]octane | Diazine/pyridazine moieties | Heterocyclic substituents |
Key Observations :
- The 9-azabicyclo[4.2.1]nonene framework is shared with UB-165, anatoxin-a, and homoanatoxin-a, but substituents vary (e.g., 6-chloropyridinyl vs. acetyl groups) .
- (-)-Ferruginine and its diazine analogues (6a, 6c) feature an 8-azabicyclo[3.2.1]octane core, demonstrating reduced nAChR affinity compared to 9-azabicyclo[4.2.1]nonane derivatives .
Pharmacological Activity Comparison
Table 2: Binding Affinities to nAChR Subtypes
| Compound Name | α4β2 nAChR (Ki, nM) | α7 nAChR (Ki, nM) | Functional Activity |
|---|---|---|---|
| Target Compound (UB-165 analogue) | 0.8–1.2* | 120–150* | Partial agonist |
| UB-165 | 0.5–0.8 | 90–110 | Full agonist |
| Anatoxin-a | 3.5–5.0 | >10,000 | Potent agonist |
| (-)-Ferruginine (4) | 2.0–3.5 | 200–300 | Agonist |
| Diazine Analogues (6a, 6c) | >10,000 | >10,000 | Weak/no activity |
*Note: Data for the target compound are inferred from UB-165 studies .
Key Findings :
- UB-165 , the closest structural analogue, exhibits high affinity for α4β2 nAChR (Ki = 0.5–0.8 nM) and partial agonist activity, whereas the target compound (as a salt form) may have slightly reduced potency .
- Anatoxin-a and homoanatoxin-a are potent nAChR agonists but show poor selectivity for α4β2 over α7 subtypes, unlike the target compound .
- Diazine analogues (6a, 6c) with 8-azabicyclo[3.2.1]octane cores exhibit negligible binding, highlighting the importance of the 9-azabicyclo[4.2.1]nonene framework .
Toxicity and Therapeutic Potential
Table 3: Toxicity Profiles of Neuroactive Analogues
| Compound Name | LD50 (μg/kg) | Therapeutic Indication |
|---|---|---|
| Anatoxin-a | 200–250 | Neurotoxin (no therapeutic use) |
| Target Compound (UB-165 analogue) | N/A | Neurological disorders† |
| (-)-Ferruginine (4) | N/A | Cognitive enhancement |
Key Insights :
SAR Highlights
- Bicyclic Framework: Replacing 9-azabicyclo[4.2.1]nonene with 8-azabicyclo[3.2.1]octane (as in 6a, 6c) reduces nAChR affinity by >100-fold, emphasizing the role of ring size and strain .
- Substituent Effects : The 6-chloropyridinyl group in UB-165 and the target compound enhances α4β2 selectivity over acetylated analogues like anatoxin-a .
Biological Activity
But-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene, also known as UB 165 fumarate, is a compound that has garnered attention for its unique structural features and biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure and a pyridine ring, contributing to its biological activity. Its molecular formula is C₁₈H₁₈ClN₃O₄, with a molecular weight of approximately 350.8 g/mol. The structural complexity allows for selective interactions with specific receptor subtypes.
But-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene acts primarily as a selective agonist at nicotinic acetylcholine receptors, particularly:
- Full agonist at the α3β2 isoform
- Partial agonist at the α4β2 isoform
This selective action is crucial as it can lead to various downstream signaling events that are important for neurotransmission, potentially influencing therapeutic outcomes in neurological disorders such as Alzheimer's disease and other cognitive impairments.
Biological Activity and Therapeutic Implications
Research indicates that this compound may enhance cognitive function and memory through modulation of cholinergic signaling pathways. Its selective action on nAChR subtypes suggests it could provide therapeutic benefits with fewer side effects compared to non-selective agonists like nicotine.
Table 1: Comparison of Receptor Selectivity
| Compound Name | Receptor Selectivity | Unique Features |
|---|---|---|
| But-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-e | Full agonist at α3β2 | Selective action with potential cognitive benefits |
| Caffeidine | Moderate selectivity | Similar structure but different pharmacodynamics |
| DA 58849 | High selectivity | Focused on cognitive enhancement |
| Nicotine | Non-selective | Broad action across multiple receptor subtypes |
Case Studies and Research Findings
Several studies have highlighted the biological activity of but-2-enedioic acid; 2-(6-chloropyridin-3-y)-9-azabicyclo[4.2.1]non-2-e:
- Cognitive Enhancement Studies : In animal models, the administration of this compound demonstrated significant improvements in memory tasks, suggesting its potential as a treatment for cognitive deficits associated with neurodegenerative diseases.
- Binding Affinity Studies : Interaction studies using radiolabeled ligands have shown that this compound exhibits a significant binding affinity for nicotinic acetylcholine receptors, particularly the α3β2 subtype. These studies provide insights into the compound's efficacy as a therapeutic agent in neurological contexts.
- Behavioral Assessments : In vivo studies have been conducted to evaluate the effects of this compound on behavior and cognition in various animal models, reinforcing its potential role in enhancing cognitive functions.
Q & A
Q. Advanced Research Focus
- Hazard Identification : Use GC-MS to profile thermal degradation products. Reference Safety Data Sheets (SDS) for analogous compounds to predict toxic byproducts (e.g., chlorinated volatiles) .
- Engineering Controls : Implement inert atmosphere (N₂/Ar) gloveboxes for sensitive reactions. Design reactors with pressure-relief valves and scrubbers for gas-phase hazards .
- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators for aerosolized particles and chemical-resistant gloves (e.g., nitrile) during handling .
What methodologies are effective for analyzing stereochemical outcomes in the bicyclic core?
Q. Advanced Research Focus
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration by comparing experimental and computed VCD spectra.
- Crystallographic Analysis : Single-crystal X-ray diffraction with Mo-Kα radiation provides definitive stereochemical assignment. Validate with NOESY NMR for solution-state conformation .
How can interdisciplinary approaches address challenges in scaling up synthesis from milligram to gram quantities?
Q. Advanced Research Focus
- Process Intensification : Use microreactor systems to enhance heat/mass transfer, reducing side reactions during bicyclic ring formation.
- Separation Optimization : Implement membrane technologies (e.g., nanofiltration) or simulated moving bed (SMB) chromatography for high-purity isolation .
- Kinetic Modeling : Develop a Arrhenius-based rate model to predict batch reactor performance, adjusting residence time and catalyst loading iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
